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Abstract
Chlorodimethyloctadecylsilane (C20H43ClSi) is a prominent organosilane compound widely

utilized in surface modification and derivatization applications. Its unique molecular structure,

featuring a long hydrophobic octadecyl chain and a reactive chlorosilyl group, enables the

formation of robust, low-energy surfaces on a variety of substrates. This technical guide

provides a comprehensive overview of the chemical structure, reactivity, and key applications

of chlorodimethyloctadecylsilane, with a focus on its role in the development of

functionalized materials. Detailed experimental protocols for surface modification are provided,

along with a summary of its physicochemical properties.

Chemical Structure and Properties
Chlorodimethyloctadecylsilane is an organosilicon compound characterized by a central

silicon atom covalently bonded to a chlorine atom, two methyl groups, and a long C18 alkyl

chain (octadecyl group).[1] This amphiphilic structure is the foundation of its functionality; the

long octadecyl chain confers a significant hydrophobic (water-repellent) and organophilic (oil-

attracting) nature to the molecule, while the reactive chloro-dimethyl-silyl group serves as the

anchor for covalent attachment to surfaces.[1]
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The systematic IUPAC name for this compound is chloro-dimethyl-octadecylsilane. It is also

commonly referred to by synonyms such as octadecyldimethylchlorosilane and

dimethyloctadecylchlorosilane.

Physicochemical Properties
A summary of the key physicochemical properties of chlorodimethyloctadecylsilane is

presented in the table below. This data is essential for its proper handling, storage, and

application in experimental settings.

Property Value Reference

Molecular Formula C₂₀H₄₃ClSi [1]

Molecular Weight 347.10 g/mol [1]

CAS Number 18643-08-8 [1]

Appearance
White to off-white solid or

crystalline powder
[1]

Melting Point 28-30 °C [1]

Boiling Point 145-155 °C at 0.005 mmHg [1]

Density
Approximately 0.86 g/mL at 20

°C

Solubility

Soluble in anhydrous organic

solvents such as toluene,

chloroform, and hexane.

Reacts with protic solvents like

water and alcohols.

Reactivity and Mechanism of Action
The primary utility of chlorodimethyloctadecylsilane lies in the high reactivity of its silicon-

chlorine (Si-Cl) bond. This bond is susceptible to nucleophilic attack, leading to two principal

reaction pathways: hydrolysis and silylation. These reactions are fundamental to its application

in surface modification.
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Hydrolysis
In the presence of water, even trace amounts of moisture, the Si-Cl bond readily undergoes

hydrolysis to form octadecyldimethylsilanol (a silanol) and hydrochloric acid (HCl) as a

byproduct.

Reaction: (CH₃)₂Si(Cl)C₁₈H₃₇ + H₂O → (CH₃)₂Si(OH)C₁₈H₃₇ + HCl

The resulting silanol is a reactive intermediate that can participate in further condensation

reactions.

Silylation and Surface Modification
The cornerstone of chlorodimethyloctadecylsilane's application is its ability to covalently

bond to surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and metal oxides. This

process, known as silylation, proceeds via a condensation reaction between the silanol

intermediate (formed from hydrolysis) and the surface hydroxyl groups, resulting in the

formation of a stable siloxane (Si-O-Si) bond.[1]

This covalent linkage durably attaches the hydrophobic octadecyl chains to the substrate,

effectively transforming a polar, high-energy surface into a non-polar, low-energy surface. The

workflow for this surface modification is depicted below.

Hydroxylated Substrate
(-OH groups)

Condensation Reaction
(forms Si-O-Si bond)

Chlorodimethyloctadecylsilane
Solution

Hydrolysis of Si-Cl
(forms Silanol)

Moisture

Hydrophobic Surface
(Octadecyl chains exposed)

Click to download full resolution via product page

Figure 1: Workflow for surface modification with chlorodimethyloctadecylsilane.

The result of this modification is a dramatic increase in the water contact angle, a key indicator

of hydrophobicity. Untreated glass or silica surfaces typically exhibit water contact angles of 30-

40°, which can increase to 100-120° after treatment with chlorodimethyloctadecylsilane.[1]
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Experimental Protocols
The following sections provide detailed methodologies for key experiments involving

chlorodimethyloctadecylsilane.

Preparation of a Hydrophobic Coating on Glass Slides
This protocol describes the procedure for creating a water-repellent coating on standard glass

microscope slides.

Materials:

Glass microscope slides

Chlorodimethyloctadecylsilane

Anhydrous toluene

Acetone

Ethanol

Deionized water

Nitrogen gas stream

Oven

Glass staining jars or beakers with loose-fitting lids

Fume hood

Procedure:

Substrate Cleaning:

Thoroughly clean the glass slides by sonicating them in a sequence of acetone, ethanol,

and deionized water for 15 minutes each.
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Rinse the slides extensively with deionized water after the final sonication.

Dry the slides in an oven at 110-120 °C for at least 1 hour to ensure a fully hydroxylated

and dry surface.

Allow the slides to cool to room temperature in a desiccator.

Preparation of Silylation Solution:

In a fume hood, prepare a 1-5% (v/v) solution of chlorodimethyloctadecylsilane in

anhydrous toluene. The exact concentration can be adjusted based on the desired surface

coverage and reaction time.

Silylation Reaction:

Immerse the cleaned and dried glass slides in the silylation solution in a glass staining jar

or beaker.

Loosely cover the container to minimize exposure to atmospheric moisture while allowing

the HCl byproduct to escape.

Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation can be

applied to ensure uniform coating.

Post-Reaction Treatment:

Remove the slides from the silylation solution and rinse them thoroughly with fresh

anhydrous toluene to remove any unreacted silane.

Further rinse the slides with ethanol to remove the toluene.

Dry the slides under a gentle stream of nitrogen gas.

Cure the slides in an oven at 100-110 °C for 30-60 minutes to promote the formation of a

stable siloxane network.

Storage:
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Store the hydrophobic glass slides in a clean, dry environment.

Formation of a Self-Assembled Monolayer (SAM) on a
Silica Substrate
This protocol details the formation of a more ordered molecular layer of

chlorodimethyloctadecylsilane on a silicon wafer with a native oxide layer.

Materials:

Silicon wafers with a native oxide layer

Chlorodimethyloctadecylsilane

Anhydrous hexadecane or toluene

Chloroform

Methanol

Sulfuric acid

Hydrogen peroxide (30%)

Deionized water

Nitrogen gas stream

Spin coater (optional)

Vacuum oven

Procedure:

Substrate Cleaning and Hydroxylation (Piranha Solution - EXTREME CAUTION):

Under a fume hood and with appropriate personal protective equipment (acid-resistant

gloves, apron, and face shield), prepare a piranha solution by slowly adding one part of
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30% hydrogen peroxide to three parts of concentrated sulfuric acid. The solution is highly

exothermic and corrosive.

Immerse the silicon wafers in the piranha solution for 15-30 minutes to remove organic

residues and generate a high density of surface hydroxyl groups.

Carefully remove the wafers and rinse them extensively with deionized water.

Dry the wafers under a stream of nitrogen gas.

Preparation of Silylation Solution:

Prepare a dilute solution (e.g., 1 mM) of chlorodimethyloctadecylsilane in an anhydrous

solvent such as hexadecane or toluene.

SAM Formation:

Immerse the cleaned and hydroxylated silicon wafers in the silylation solution.

The self-assembly process can take several hours to a full day, depending on the desired

ordering and density of the monolayer. The container should be sealed to prevent

contamination from atmospheric moisture.

Rinsing and Annealing:

Remove the wafers from the solution and rinse sequentially with chloroform and methanol

to remove physisorbed molecules.

Dry the wafers with a nitrogen stream.

Anneal the wafers in a vacuum oven at 120 °C for 1-2 hours to remove any residual

solvent and to stabilize the monolayer.

Quantitative Data
The following tables summarize key quantitative data related to the performance of

chlorodimethyloctadecylsilane in surface modification.
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Table 1: Surface Wettability after Modification
Substrate Treatment Water Contact Angle (°)

Glass/Silica Untreated 20 - 40

Glass/Silica Chlorodimethyloctadecylsilane 100 - 120[1]

Table 2: Thermal Stability of Silane-Modified Surfaces
Silane Type Substrate

Onset of Decomposition
(°C)

Octadecyltrichlorosilane (OTS) Planar Silica ~250[2]

Octadecyltrichlorosilane (OTS) Curved Silica ~350[2]

Note: Data for the closely related octadecyltrichlorosilane is provided as an indicator of the

thermal stability of long-chain alkylsilane monolayers.

Factors Influencing Monolayer Quality
The quality of the self-assembled monolayer formed by chlorodimethyloctadecylsilane is

influenced by several experimental parameters. Understanding these factors is crucial for

achieving reproducible and high-quality surface coatings.

Monolayer Quality
(Density, Order, Stability)

Substrate Preparation
(Cleanliness, Hydroxylation)

Solvent
(Anhydrous, Purity) Silane Concentration Reaction Time Temperature Moisture Content

Click to download full resolution via product page

Figure 2: Factors influencing the quality of self-assembled monolayers.
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Applications
The ability of chlorodimethyloctadecylsilane to create robust hydrophobic and organophilic

surfaces lends it to a wide range of applications in research and industry:

Chromatography: It is extensively used to prepare the stationary phase for reversed-phase

high-performance liquid chromatography (RP-HPLC). The octadecyl chains provide a non-

polar environment for the separation of hydrophobic analytes.

Surface Protection: It is used to create water-repellent coatings on various materials,

including glass, ceramics, and even textiles, to protect against moisture.

Biotechnology and Drug Delivery: Modified surfaces can be used to control protein

adsorption and cell adhesion. In drug delivery, it can be used to modify the surface of

nanoparticles to enhance their stability and control their interaction with biological systems.

Microelectronics: It can be used to create hydrophobic passivation layers on semiconductor

devices.

Nanotechnology: It is employed in the functionalization of nanoparticles and in the creation of

self-assembled monolayers for various sensing and electronic applications.

Conclusion
Chlorodimethyloctadecylsilane is a versatile and powerful reagent for surface modification.

Its straightforward reactivity, coupled with the significant change in surface properties it imparts,

makes it an invaluable tool for researchers and scientists across numerous disciplines. By

carefully controlling the experimental conditions, it is possible to create highly uniform and

stable hydrophobic surfaces tailored for a wide array of advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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